- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,
Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

918655-03-5 structure
Nombre del producto:4-(Naphthalen-2-yl)phenylboronic acid
Número CAS:918655-03-5
MF:C16H13BO2
Megavatios:248.084224462509
MDL:MFCD09260454
CID:796907
PubChem ID:253659968
4-(Naphthalen-2-yl)phenylboronic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-(Naphthalen-2-yl)phenylboronic acid
- (4-(Naphthalen-2-yl)phenyl)boronic acid
- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
- (4-naphthalen-2-ylphenyl)boronic acid
- 4-(2-Naphthyl)benzeneboronic acid
- 4-(2-naphthyl)phenylboronic acid
- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
- C16H13BO2
- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
-
- MDL: MFCD09260454
- Renchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
- Clave inchi: ICQAKBYFBIWELX-UHFFFAOYSA-N
- Sonrisas: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O
Atributos calculados
- Calidad precisa: 248.10086g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 2
- Masa isotópica única: 248.10086g/mol
- Masa isotópica única: 248.10086g/mol
- Superficie del Polo topológico: 40.5Ų
- Recuento de átomos pesados: 19
- Complejidad: 287
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.23
- Punto de ebullición: 463℃ at 760 mmHg
- Punto de inflamación: 463 ºCat 760 mmHg
- índice de refracción: 1.676
- PSA: 40.46000
- Logp: 2.18660
4-(Naphthalen-2-yl)phenylboronic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Condiciones de almacenamiento:Room temperature
4-(Naphthalen-2-yl)phenylboronic acid Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(Naphthalen-2-yl)phenylboronic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB271809-250 mg |
4-(2-Naphthyl)phenylboronic acid, 95%; . |
918655-03-5 | 95% | 250MG |
€67.80 | 2023-02-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | contains varying amounts of Anhydride | 200mg |
¥135.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 5g |
¥143.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 250mg |
¥38.0 | 2021-09-08 | ||
Alichem | A242000301-500mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 98% | 500mg |
$931.00 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 97% | 250mg |
¥29.40 | 2022-09-01 | |
TRC | N325010-100mg |
4-(Naphthalen-2-yl)phenylboronic Acid |
918655-03-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-1g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 1g |
¥128.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |
4-(2-Naphthyl)benzeneboronic acid |
918655-03-5 | 95% | 25g |
¥545.0 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |
4-(Naphthalen-2-yl)phenylboronic acid |
918655-03-5 | 97% | 250mg |
¥27 | 2024-05-20 |
4-(Naphthalen-2-yl)phenylboronic acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Referencia
- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Referencia
- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight
1.3 Reagents: Water
Referencia
- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
Referencia
- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C
Referencia
- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Trimethyl borate ; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt
Referencia
- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referencia
- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
4-(Naphthalen-2-yl)phenylboronic acid Raw materials
- 2-Bromonaphthalene
- 1,4-Phenylenediboronic acid
- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
- 2-Naphthylboronic acid
- 2-(4-Bromophenyl)naphthalene
4-(Naphthalen-2-yl)phenylboronic acid Preparation Products
4-(Naphthalen-2-yl)phenylboronic acid Literatura relevante
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Proveedores recomendados
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